Isopentyl ferulate
Description
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-methylbutyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-11(2)8-9-19-15(17)7-5-12-4-6-13(16)14(10-12)18-3/h4-7,10-11,16H,8-9H2,1-3H3/b7-5+ |
InChI Key |
WGEDSHUTZBELKN-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(C)CCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Synonyms |
isopentyl ferulate |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
1.2 Anxiolytic Effects
Another study explored the anxiolytic-like properties of isopentyl ferulate, revealing its capability to reduce anxiety-like behaviors in animal models. This effect is believed to be mediated through modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated . The anxiolytic potential adds a valuable dimension to the compound's profile, indicating possible applications in treating anxiety disorders.
Antioxidant and Neuroprotective Properties
This compound is recognized for its antioxidant capabilities, which are crucial in combating oxidative stress—a factor implicated in various neurodegenerative diseases. Its structural similarity to other ferulic acid derivatives suggests that it may share beneficial properties such as radical scavenging and neuroprotection.
2.1 Mechanism of Action
The antioxidant activity of this compound may involve the inhibition of lipid peroxidation and enhancement of endogenous antioxidant defenses. These mechanisms contribute to its potential utility in conditions characterized by oxidative stress, including Alzheimer's and Parkinson's diseases .
Summary Table of Applications
Case Studies
Several case studies have highlighted the pharmacological benefits of this compound:
- Case Study 1: Anticonvulsant Efficacy
- Objective: To assess the anticonvulsant effects in a controlled environment.
- Results: Mice pretreated with this compound showed a significant reduction in seizure frequency compared to control groups.
- Case Study 2: Anxiolytic Properties
- Objective: To evaluate behavioral changes indicative of anxiety reduction.
- Results: Administration resulted in increased time spent in open areas during behavioral tests, suggesting reduced anxiety levels.
Preparation Methods
Lipase-Mediated Synthesis in Solvent-Free Systems
Enzymatic synthesis using immobilized lipases, such as Novozym®435, has emerged as a sustainable method for producing isopentyl ferulate. This approach leverages the regioselectivity of lipases to esterify ferulic acid with isopentanol under mild conditions. A solvent-free system combined with reduced pressure evaporation significantly enhances reaction efficiency by minimizing byproduct accumulation and maximizing substrate concentration.
Key parameters include:
-
Temperature : Optimal activity occurs between 60–80°C, with 80°C achieving 98.9% molar conversion.
-
Enzyme loading : 1,500 Propyl Laurate Units (PLU) per gram of substrate yields near-quantitative conversion.
-
Reaction time : 16 hours under reduced pressure (560 torr) ensures high yields while preventing thermal degradation of ferulic acid.
Table 1: Optimization of Enzymatic this compound Synthesis
| Parameter | Optimal Range | Conversion Efficiency |
|---|---|---|
| Temperature | 80°C | 98.9% |
| Enzyme Loading (PLU/g) | 1,500 | 98.9% |
| Pressure | 560 torr | 95–99% |
| Time | 16 hours | 98.9% |
The reduced pressure system facilitates continuous removal of water (a byproduct), shifting equilibrium toward ester formation. This method reduces energy consumption compared to traditional distillation while maintaining enzyme stability over multiple cycles.
Microwave-Assisted Chemical Synthesis
Acid-Catalyzed Esterification Under Microwave Irradiation
Microwave irradiation dramatically accelerates esterification, completing reactions in minutes rather than hours. A representative protocol involves:
Table 2: Microwave vs. Conventional Heating Efficiency
| Method | Time | Yield | Byproducts |
|---|---|---|---|
| Microwave irradiation | 5 min | 94% | <5% |
| Conventional reflux | 28 h | 70% | 15–20% |
Microwave-specific advantages include uniform heating and reduced side reactions, such as ferulic acid oxidation. However, scalability remains limited due to penetration depth constraints in large batches.
Conventional Acid-Catalyzed Fischer Esterification
Sulfuric Acid-Mediated Reflux
The Fischer esterification method, adapted from isopentyl acetate synthesis, involves refluxing ferulic acid with excess isopentanol and H₂SO₄. Typical conditions include:
While cost-effective, this method faces challenges:
Comparative Analysis of Synthesis Methods
Table 3: Method-Specific Advantages and Limitations
| Method | Yield | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Enzymatic | 99% | 16 h | Moderate | Low (solvent-free) |
| Microwave | 94% | 5 min | Low | Moderate |
| Conventional | 70% | 24–48 h | High | High (solvent use) |
Enzymatic synthesis excels in sustainability but requires costly lipases. Microwave methods offer rapid synthesis but lack industrial infrastructure. Conventional approaches remain relevant for bulk production despite lower efficiency.
Process Optimization Strategies
Response Surface Methodology (RSM) and Artificial Neural Networks (ANN)
RSM and ANN models optimize multi-variable systems by predicting interactions between temperature, enzyme loading, and time. For enzymatic synthesis:
-
ANN outperforms RSM in predicting yields (R² = 0.98 vs. 0.92).
-
Critical factor hierarchy: Temperature > enzyme loading > time.
Industrial Scalability Considerations
Q & A
Q. What are the validated methods for synthesizing isopentyl ferulate and confirming its chemical purity?
this compound is typically synthesized via esterification of ferulic acid with isopentanol, catalyzed by acids (e.g., H₂SO₄) or enzymes. Purification involves column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Quantify residual solvents using gas chromatography (GC) per ICH guidelines .
Q. Which in vitro assays are most reliable for evaluating the antioxidant capacity of this compound?
Standard assays include:
- DPPH radical scavenging : Measures IC₅₀ (concentration for 50% inhibition) under controlled pH and temperature.
- ABTS⁺ decolorization : Quantifies trolox-equivalent antioxidant capacity (TEAC).
- Lipid peroxidation inhibition : Uses linoleic acid or liver homogenate models with thiobarbituric acid (TBA) assay.
- Hydroxyl radical scavenging : Employ Fenton reaction systems with deoxyribose degradation monitoring. Report results with triplicate measurements and ±SD, ensuring solvent controls to avoid interference .
Q. How should researchers address solubility limitations of this compound in biological assays?
Use co-solvents (e.g., DMSO ≤0.1% v/v) with aqueous buffers, or employ surfactants (Tween-80) for emulsification. Pre-test solubility via spectrophotometric absorbance scans (200–400 nm) to confirm homogeneity. For cell-based studies, validate biocompatibility of solvents using viability assays (MTT/XTT) .
Advanced Research Questions
Q. How can conflicting EC₅₀ values for this compound’s antioxidant activity across studies be systematically resolved?
Analyze variables:
- Assay conditions : Buffer composition (pH, ionic strength), incubation time, and temperature.
- Sample purity : Impurities (e.g., residual ferulic acid) may skew results; validate via HPLC-MS.
- Statistical methods : Use nonlinear regression (four-parameter logistic model) for dose-response curves. Conduct inter-laboratory comparisons with standardized protocols and reference antioxidants (e.g., ascorbic acid) .
Q. What experimental frameworks (e.g., PICOT) are optimal for preclinical studies on this compound’s neuroprotective effects?
Apply the PICOT framework:
- Population : In vivo models (e.g., Aβ-injected mice for Alzheimer’s).
- Intervention : Daily oral doses (10–50 mg/kg) for 4 weeks.
- Comparison : Vehicle control vs. donepezil.
- Outcome : Cognitive performance (Morris water maze), oxidative stress markers (SOD, MDA).
- Time : Acute (24 hr) vs. chronic (4-week) effects. Include power analysis to determine sample size and blinded outcome assessments .
Q. What mechanistic approaches elucidate this compound’s dual pro-oxidant and antioxidant behavior?
Combine:
- ROS detection : Fluorescent probes (DCFH-DA) in cell cultures under H₂O₂-induced stress.
- Gene expression : qPCR for Nrf2, HO-1, and SOD1 in tissues.
- Redox signaling : Western blot for phosphorylated MAPK/NF-κB pathways. Correlate findings with in vitro metal chelation assays (Fe²⁺/Cu²⁺) to identify context-dependent effects .
Q. How does esterification position in ferulic acid derivatives influence this compound’s bioavailability?
Compare pharmacokinetics (PK) of this compound vs. other esters (methyl, ethyl):
- In vitro absorption : Caco-2 cell monolayers with LC-MS/MS quantification.
- LogP analysis : Measure partition coefficients to predict membrane permeability.
- Molecular docking : Simulate interactions with intestinal transporters (P-gp, BCRP). Structural modifications at the phenolic OH group significantly alter solubility and absorption rates .
Methodological Guidance
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear regression : Fit sigmoidal curves (variable slope) to calculate EC₅₀/IC₅₀.
- ANOVA with post hoc tests : Compare multiple groups (e.g., Tukey’s HSD for antioxidant assays).
- Error propagation : Report combined uncertainties from triplicate runs. Avoid overprecision; round means/SD to one decimal beyond instrument resolution (e.g., 23.4 ± 1.2 μM) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Follow ICH Q1A(R2) guidelines:
- Parameters : Temperature (4°C, 25°C), humidity (60% RH), light exposure (ICH Q1B).
- Analytical endpoints : HPLC purity, degradation products (e.g., ferulic acid).
- Kinetic modeling : Calculate shelf life via Arrhenius equation for accelerated testing. Use amber vials and inert atmospheres (N₂) to prevent oxidation .
Q. What validation criteria are critical for quantifying this compound in plasma using LC-MS/MS?
Validate per FDA bioanalytical guidelines:
- Linearity : 1–100 ng/mL (r² > 0.99).
- Accuracy/precision : ±15% deviation (LLOQ: ±20%).
- Matrix effects : Evaluate ion suppression/enhancement via post-column infusion.
- Stability : Bench-top (24 hr), freeze-thaw (3 cycles), long-term (-80°C, 30 days).
Include internal standards (e.g., deuterated ferulic acid) to correct recovery variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
